molecular formula C6H13NO4S B104723 2-Morpholinoethanesulfonic acid hydrate CAS No. 145224-94-8

2-Morpholinoethanesulfonic acid hydrate

Cat. No. B104723
Key on ui cas rn: 145224-94-8
M. Wt: 195.24 g/mol
InChI Key: SXGZJKUKBWWHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08021848B2

Procedure details

Prelysis solution: The solution is prepared according to Graves, L, et al. (1993). Universal Bacterial DNA isolation procedure. In Diagnostic molecular microbiology: principles and applications, D. Persing, T. Smith, F. Tenover and T. White, eds. (Washington, D.C.: American Society for Microbiology). The solution, which is freshly prepared and maintained on ice, contains: 0.25 ml of 2M Tris (pH 7.0), 3.1 ml of pancreatic lipase (prepared by dissolving 6.1 mg of pancreatic lipase (Sigma) in 59.8 ml of water and adding 1.2 ml of 0.1M CaCl2; stored at −20° C. in 3.1 ml aliquots), 0.3 ml of 1% sodium taurocholate (Difco), 0.5 ml of 0.1M CaCl2, 5.25 ml of sucrose, and 0.05 g of lysozyme.
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
sodium taurocholate
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
sucrose
Quantity
5.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
59.8 mL
Type
solvent
Reaction Step Two
Name
MES

Identifiers

REACTION_CXSMILES
C(O)[C:2](N)(CO)[CH2:3][OH:4].[Cl-].[Cl-].[Ca+2].C[C@@H]([C@@H]1[C@@]2(C)[C@@H](O)C[C@@H]3[C@@]4(C)CC[C@@H](O)C[C@H]4C[C@@H](O)[C@H]3[C@@H]2CC1)C[CH2:15][C:16]([NH:18][CH2:19][CH2:20][S:21]([O-:24])(=[O:23])=[O:22])=[O:17].[Na+].C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>O>[CH2:2]1[N:18]([CH2:19][CH2:20][S:21]([OH:24])(=[O:22])=[O:23])[CH2:16][CH2:15][O:4][CH2:3]1.[OH2:17] |f:1.2.3,4.5,8.9|

Inputs

Step One
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C(CO)(CO)N)O
Name
Quantity
1.2 mL
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
sodium taurocholate
Quantity
0.3 mL
Type
reactant
Smiles
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
sucrose
Quantity
5.25 mL
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
59.8 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prelysis solution: The solution is prepared
CUSTOM
Type
CUSTOM
Details
The solution, which is freshly prepared
TEMPERATURE
Type
TEMPERATURE
Details
maintained on ice

Outcomes

Product
Name
MES
Type
Smiles
C1COCCN1CCS(=O)(=O)O.O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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